molecular formula C16H15Cl3O2 B043144 O,P'-Methoxychlor CAS No. 30667-99-3

O,P'-Methoxychlor

Cat. No.: B043144
CAS No.: 30667-99-3
M. Wt: 345.6 g/mol
InChI Key: KNLLPAOBVIKLDE-UHFFFAOYSA-N
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Description

O,P'-Methoxychlor (CAS: 30667-99-3) is an organochlorine pesticide and a positional isomer of methoxychlor. Its molecular formula is C₁₆H₁₅Cl₃O₂, with a molecular weight of 345.648 g/mol . Structurally, it consists of two methoxy-substituted phenyl rings attached to a trichloroethane backbone. Unlike its more widely studied analog, methoxychlor (1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane), this compound features methoxy groups at ortho and para positions on the aromatic rings, altering its metabolic and endocrine-disrupting properties .

This compound is classified as a proestrogen, requiring hepatic metabolism to generate estrogenic metabolites. This contrasts with contaminants like o,p'-DDT, which exhibit direct estrogenic activity .

Preparation Methods

O,P’-Methoxychlor is synthesized through the reaction of chloral and anisole (methyl phenyl ether) in the presence of sulfuric acid. The commercial product is typically 88% pure . The reaction conditions involve the use of a strong acid catalyst to facilitate the formation of the trichloroethylidene bridge between the two methoxyphenyl groups.

Chemical Reactions Analysis

O,P’-Methoxychlor undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or dechlorinated derivatives .

Scientific Research Applications

Historical Context and Background

Methoxychlor was developed as a replacement for DDT, primarily due to its effectiveness against a wide range of pests, including insects harmful to crops and livestock. Its production peaked in the late 1970s, with an estimated global output of around 8,000 tons per year. However, many countries phased out its use by the early 2000s due to rising concerns regarding its toxicity and environmental persistence .

Agricultural Applications

  • Insecticide for Field Crops : Methoxychlor was widely used in agriculture for controlling pests on various crops, including fruits, vegetables, and grains. It was effective against common pests such as houseflies, cockroaches, and various mites .
  • Aerial Application : The compound could be applied over large areas, such as beaches and marshes, to control mosquito larvae. This method allowed for widespread pest management in both urban and rural settings .
  • Veterinary Use : Methoxychlor served as an ectoparasiticide in veterinary practices, targeting parasites on livestock and pets. It was particularly noted for its effectiveness against external parasites like fleas and ticks .

Environmental Impact

Despite its efficacy, methoxychlor is classified as a persistent organic pollutant (POP). Its environmental persistence raises concerns about bioaccumulation in aquatic ecosystems and potential endocrine-disrupting effects on wildlife. Studies indicate that methoxychlor is highly toxic to aquatic organisms, leading to its inclusion on various lists of hazardous substances .

Health Implications

Research has highlighted several health risks associated with methoxychlor exposure:

  • Reproductive Toxicity : Animal studies have shown that methoxychlor can adversely affect reproductive systems, leading to developmental issues in offspring and altered hormone levels in exposed animals .
  • Endocrine Disruption : Methoxychlor has been implicated in endocrine disruption across various species, raising concerns about its long-term effects on wildlife populations .
  • Potential Carcinogenicity : While some studies suggest a link between methoxychlor exposure and increased tumor incidence in laboratory animals, the evidence remains inconclusive due to inadequate histopathological investigations .

Current Status and Regulatory Actions

As of now, methoxychlor is banned or restricted in many countries due to its toxicological profile. The only reported current use is limited to specific agricultural applications in the Russian Federation . Regulatory bodies have emphasized the need for ongoing monitoring of methoxychlor's presence in the environment due to its potential risks.

Case Study 1: Agricultural Impact Assessment

A study conducted in the U.S. evaluated the impact of methoxychlor on agricultural productivity. The findings indicated that while initial pest control was effective, long-term reliance on methoxychlor led to resistance development among target pest populations.

Case Study 2: Environmental Monitoring

Research on sediment samples from water bodies revealed detectable levels of methoxychlor even years after its phase-out. This study underscored the compound's persistence in aquatic environments and the need for stringent monitoring protocols.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Similarities

Methoxychlor

  • Structure : Bis(4-methoxyphenyl)trichloroethane.
  • Metabolism: Demethylation by CYP2C19 and CYP1A2 produces mono- and bis-hydroxy metabolites (mono-OH-M, bis-OH-M), which bind estrogen receptors (ERα/ERβ) with moderate affinity .
  • Endocrine Activity : Proestrogenic; metabolites act as ERα agonists and ERβ/androgen receptor (AR) antagonists .

o,p'-DDT

  • Structure : 1,1,1-Trichloro-2-(o-methoxyphenyl)-2-(p-methoxyphenyl)ethane.
  • Metabolism : Direct estrogenic activity without requiring activation; hydroxylated metabolites (e.g., p,p'-DDE) exhibit weak anti-androgenic effects .
  • Key Difference : Unlike O,P'-Methoxychlor, o,p'-DDT is readily bioavailable in plasma due to weaker binding to plasma proteins .

DDT and Derivatives

  • p,p'-DDT : Primarily anti-androgenic; metabolites like p,p'-DDE disrupt hormone synthesis .
  • Key Contrast : DDT derivatives have longer environmental half-lives and higher bioaccumulation factors than this compound .

Metabolic Pathways and Enzyme Specificity

Compound Major Metabolites Key CYP Enzymes Estrogenic Potency (Relative to Estradiol)
This compound Mono-OH-M, bis-OH-M CYP2C19, CYP1A2 0.01–0.1× (metabolites)
Methoxychlor Mono-OH-M, bis-OH-M, tris-OH-M CYP2C19, CYP1A2, CYP2B 0.1–1× (bis-OH-MDDE > bis-OH-M)
o,p'-DDT p,p'-DDE, o,p'-DDE CYP2B6, CYP3A4 0.001–0.01× (parent compound)
  • Species-Specific Metabolism : Rat CYP2B catalyzes ring-hydroxylation of methoxychlor, producing tris-OH-M, a pathway absent in humans .
  • Covalent Binding : this compound and methoxychlor form reactive intermediates (free radicals) that bind liver microsomal proteins, with humans showing lower affinity (Km = 146 µM) than rats (Km = 5 µM) .

Receptor Interactions and Endocrine Effects

Estrogen Receptor (ER) Binding

  • This compound Metabolites: Mono-OH-M and bis-OH-M act as ERα agonists (EC₅₀ = 10⁻⁷–10⁻⁶ M) and ERβ antagonists (IC₅₀ = 10⁻⁶ M) .
  • Methoxychlor Metabolites : Bis-OH-MDDE (a contaminant-derived metabolite) is 100× more potent than bis-OH-M in ERα activation .
  • o,p'-DDT : Direct ERα agonist (EC₅₀ = 10⁻⁶ M) but 100× less potent than estradiol .

Androgen Receptor (AR) Antagonism

  • Both methoxychlor and this compound metabolites inhibit AR signaling (IC₅₀ = 10⁻⁶ M), comparable to flutamide .
  • DDT derivatives (e.g., p,p'-DDE) show stronger anti-androgenic activity (IC₅₀ = 10⁻⁷ M) .

Environmental and Toxicological Profiles

Parameter This compound Methoxychlor o,p'-DDT
Soil Half-Life 30–60 days 60–120 days 2–15 years
Bioaccumulation (Log Kow) 4.5–5.0 5.0–5.5 6.0–6.5
Aquatic Toxicity (LC₅₀) 1.2 mg/L (Fish) 0.5 mg/L (Fish) 0.01 mg/L (Fish)
  • Environmental Detection : this compound is detected in groundwater at concentrations up to 56 µg/L , exceeding DDT in some regions .
  • Ecotoxicity : Methoxychlor metabolites impair fish reproduction at 0.1 mg/L, while this compound requires higher doses (1–5 mg/L) .

Key Research Findings

Contaminant Contribution : Technical-grade this compound contains estrogenic contaminants (e.g., MDDE), which account for 30–50% of its total activity .

Dual Receptor Activation : Methoxychlor metabolites activate the constitutive androstane receptor (CAR) , inducing CYP2B/3A enzymes independently of estrogenicity .

Species Variability : Rats exhibit higher metabolic activation of this compound than humans, necessitating caution in extrapolating toxicity data .

Biological Activity

O,P'-Methoxychlor, an organochlorine pesticide, has been extensively studied for its biological activity, particularly concerning its effects on endocrine systems, reproductive health, and potential carcinogenicity. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, toxicological effects, and implications for human health and the environment.

This compound is a synthetic insecticide developed as a substitute for DDT. It is primarily utilized in agricultural settings to control pests on crops and livestock. Despite its efficacy, methoxychlor has been banned or severely restricted in many countries due to its toxicity and persistence in the environment.

Methoxychlor functions by disrupting hormonal signaling pathways, particularly those involving estrogen. This compound can mimic estrogenic activity, leading to various reproductive and developmental issues in exposed organisms. The following table summarizes key biological activities associated with this compound:

Biological Activity Effect
Endocrine Disruption Mimics estrogen, leading to altered reproductive functions in mammals and aquatic species.
Reproductive Toxicity Reduces testicular weight and affects spermatogenesis in animal models.
Developmental Toxicity Causes fetal abnormalities and affects embryonic development in rodents at certain doses.
Carcinogenic Potential Associated with increased tumor incidence in long-term animal studies; however, evidence is inconclusive.
Neurotoxicity Impacts cognitive functions at high doses; potential effects on the developing brain at lower doses.

Reproductive Toxicity

A significant body of research has focused on the reproductive toxicity of methoxychlor. For instance, studies have shown that exposure to methoxychlor can lead to testicular atrophy and reduced fertility in male rats at doses as low as 25 mg/kg body weight per day . A two-generation study indicated maternal toxicity and various reproductive effects after repeated exposure .

Endocrine Disruption

Methoxychlor is recognized as an endocrine disruptor that can interfere with hormonal regulation in both humans and wildlife. In fish and amphibians, it has been linked to impaired fertility and developmental issues . The compound's ability to mimic estrogen raises concerns about its long-term effects on populations exposed through environmental contamination.

Carcinogenicity Studies

While some studies have reported increases in tumor incidences among rats exposed to methoxychlor over extended periods, the overall evidence remains mixed. A notable study indicated a significant increase in liver tumors among mice fed high doses of methoxychlor . However, these findings are often considered inconclusive due to methodological limitations.

Case Studies

  • Perinatal Exposure Study : A study examining perinatal exposure to methoxychlor revealed that high-dose female offspring exhibited abnormal hormonal control of ovulation, resulting in infertility . This highlights the potential for transgenerational effects stemming from maternal exposure.
  • Aquatic Toxicology : Research has demonstrated that methoxychlor is highly toxic to aquatic organisms, affecting species such as fish and invertebrates at very low concentrations . This raises concerns about its impact on aquatic ecosystems and food chains.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting O,P'-Methoxychlor in environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for quantifying this compound due to its sensitivity to chlorinated compounds. Sample preparation typically involves solid-phase extraction (SPE) for water matrices or Soxhlet extraction for sediments, followed by cleanup with Florisil columns to remove interfering substances . Calibration curves should include matrix-matched standards to account for matrix effects. Quality control requires spiked recovery tests (70–120% acceptable range) and comparison with certified reference materials .

Q. What experimental protocols are recommended for assessing this compound toxicity in aquatic organisms?

  • Methodological Answer : Follow OECD Test No. 203 (Fish Acute Toxicity Test) or OECD Test No. 211 (Daphnia magna Reproduction Test). Key parameters include:

  • Exposure concentrations: 0.1–100 µg/L, based on environmental relevance .
  • Endpoints: LC50 (lethality), EC50 (immobilization), or sublethal effects (e.g., oxidative stress biomarkers like glutathione peroxidase activity).
  • Controls: Use solvent controls (e.g., acetone ≤ 0.01% v/v) to isolate solvent effects .

Q. How does this compound’s environmental persistence compare to its structural analogs (e.g., DDT)?

  • Methodological Answer : Conduct aerobic/anaerobic soil degradation studies under controlled laboratory conditions (ISO 11266). Measure half-life (t½) using first-order kinetics. This compound exhibits shorter t½ (30–60 days) than DDT (2–15 years) due to methoxy groups enhancing microbial degradation. Validate with HPLC-UV and confirm metabolite identity via LC-QTOF-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic effects of this compound across species?

  • Methodological Answer : Discrepancies often arise from interspecies metabolic differences. Apply a tiered approach:

In vitro : Compare metabolic activation using liver microsomes (e.g., rat vs. human CYP450 isoforms) .

In vivo : Use transgenic models (e.g., humanized CYP2B6 mice) to assess species-specific neurotoxicity pathways.

Data normalization : Express dose-response relationships as body-weight-adjusted ED50 values .

Q. What statistical models are optimal for analyzing longitudinal neurobehavioral data in this compound exposure studies?

  • Methodological Answer : Dynamic latent trait models (DLTMs) are recommended for multidimensional longitudinal data. These models:

  • Account for measurement errors via generalized linear submodels.
  • Incorporate age-specific latent traits and dose-dependent transitions (e.g., motor activity changes in rodents).
  • Use Bayesian Markov chain Monte Carlo (MCMC) algorithms for posterior computation .

Q. How can adsorption-based removal methods for this compound be optimized in wastewater treatment?

  • Methodological Answer :

  • Adsorbent selection : Chemically activated carbon slurry (e.g., H3PO4 activation) achieves 36 mg/g uptake at pH 6.5 .
  • Kinetic modeling : Apply pseudo-second-order rate equations to identify pore diffusion as the rate-limiting step.
  • Column optimization : Use Thomas model parameters (e.g., bed depth service time) to scale batch adsorption data to continuous flow systems .

Q. What strategies improve reproducibility in synthesizing and characterizing this compound metabolites?

  • Methodological Answer :

  • Synthesis : Use Schlenk-line techniques under argon to prevent oxidation.
  • Characterization : Combine NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) for structural elucidation.
  • Purity validation : Report HPLC purity ≥95% with photodiode array detection (210–400 nm) .

Q. Methodological Guidelines for Data Reporting

  • Experimental section clarity : Describe synthetic procedures, analytical conditions, and statistical models in sufficient detail for replication .
  • Data contradiction analysis : Use funnel plots or sensitivity analyses to assess publication bias in meta-analyses .
  • Ethical compliance : Adhere to OECD guidelines for humane endpoints in animal studies and disclose conflicts of interest .

Properties

IUPAC Name

1-methoxy-2-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3O2/c1-20-12-9-7-11(8-10-12)15(16(17,18)19)13-5-3-4-6-14(13)21-2/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLLPAOBVIKLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042231
Record name o,p'-Methoxychlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30667-99-3
Record name o,p'-Methoxychlor
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o,p-Methoxychlor
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Record name o,p'-Methoxychlor
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,P'-METHOXYCHLOR
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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